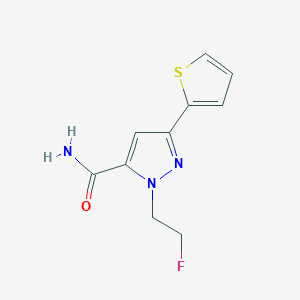

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3OS/c11-3-4-14-8(10(12)15)6-7(13-14)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMSOCRYUNUINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C(=O)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a novel compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring substituted with a thiophene moiety and a fluoroethyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C10H10FN3OS

- Molecular Weight : 239.27 g/mol

- Structural Features :

- Pyrazole ring

- Thiophene substitution

- Carboxamide functional group

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of the Fluoroethyl Group : Achieved through nucleophilic substitution reactions using fluoroethyl halides.

- Attachment of the Thiophenyl Group : Often introduced via cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Carboxamide : Final step involving amidation reactions with appropriate amines.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. The fluoroethyl and thiophene groups may enhance binding affinity and specificity towards these targets, potentially leading to altered enzyme activity or receptor modulation.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential applications:

- Anticancer Studies : Investigations into similar pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting structural similarities have shown enhanced apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .

- Molecular Docking Studies : Computational studies have suggested that modifications in the substituents can influence the binding affinity to biological targets significantly. These findings emphasize the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Thiophene vs.

- Fluoroethyl vs. Alkyl Chains: The 2-fluoroethyl group in the target compound may confer greater metabolic stability than non-fluorinated alkyl chains (e.g., ethyl in ) due to reduced susceptibility to oxidative degradation .

- Carboxamide vs. Ester/Carboxylic Acid : The carboxamide moiety (target compound) balances solubility and membrane permeability better than esters (e.g., ) or carboxylic acids (), which are more polar .

Table 2: Functional Comparisons

Key Observations:

- Target Selectivity: The target compound’s thiophene and fluoroethyl groups may direct activity toward neurological targets (e.g., cannabinoid receptors) compared to razaxaban’s Factor Xa inhibition or berotralstat’s kallikrein targeting .

- Antimicrobial Potential: Thiophene-containing pyrazolines () exhibit potent antitubercular activity, suggesting the target compound could be repurposed for infectious diseases .

Preparation Methods

Synthesis of the Pyrazole Core with Thiophen-2-yl Substitution

The pyrazole ring substituted at the 3-position with a thiophen-2-yl group is typically prepared via condensation reactions involving hydrazine derivatives and β-dicarbonyl or β-cyano ketones bearing thiophene substituents.

- Hydrazone Formation and Cyclocondensation:

According to RSC Advances, the synthesis of 5-thiophene-pyrazoles can be achieved by condensing hydrazones derived from arenediazonium salts with 3-oxo-3-(2-thienyl)propionitrile using bases such as triethylamine in tert-butanol, yielding 4-cyano pyrazoles as intermediates. The use of triethylamine in tert-butanol at 30 °C gave the best yields (up to 73%) compared to other bases and solvents (Table 1 below).

| Entry | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaOEt | EtOH | RT | 21 |

| 2 | tBuOK | THF | RT | 22 |

| 3 | LiHMDS | THF | -78 °C to RT | Decomposition |

| 4 | NaH | THF | 0 °C to RT | 39 |

| 5 | NaH + 18-crown-6 | THF | RT | 36 |

| 6 | Et3N | tBuOH | 30 °C | 57 |

| 7 | Et3N (portionwise addition) | tBuOH | 30 °C | 73 |

- Hydrolysis and Conversion to Acid Chloride:

The cyano group is hydrolyzed to the corresponding carboxylic acid under mild conditions (room temperature with KOH in methanol) to avoid side reactions. This acid is then converted to the acyl chloride using thionyl chloride in toluene, providing an activated intermediate for amide formation.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent at the N1 position of the pyrazole ring is introduced typically via nucleophilic substitution reactions using fluoroethyl halides.

- Nucleophilic Substitution:

The pyrazole nitrogen acts as a nucleophile reacting with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to afford the N-(2-fluoroethyl) substituted pyrazole. This step generally proceeds under mild conditions, often in polar aprotic solvents to facilitate substitution.

Formation of the Carboxamide Group at C5

The carboxamide group is introduced by coupling the carboxylic acid or its activated derivative (acyl chloride) with an amine.

- Amide Coupling:

After conversion of the carboxylic acid to the acyl chloride, the compound is reacted with an appropriate amine (such as ammonia or substituted amines) in the presence of a base (e.g., triethylamine) at low temperature (0 °C to room temperature) to form the carboxamide. The reaction is typically quenched with water and the product purified by extraction and chromatography.

Representative Synthetic Route Summary

Additional Considerations and Reaction Analysis

Regioselectivity:

The regiochemistry of pyrazole formation can be influenced by the nature of hydrazine derivatives and reaction conditions. For example, arylhydrazine hydrochlorides favor 1,3-substitution patterns, while free hydrazines may lead to 1,5-substitution regioisomers.Reaction Conditions Optimization:

The choice of base, solvent, temperature, and order of reagent addition critically affects yields and purity. Triethylamine in tert-butanol is optimal for pyrazole ring formation with thiophene substitution.Purification:

Products are typically purified by flash chromatography on silica gel using mixtures of hexanes and ethyl acetate.

Summary of Key Research Findings

- The preparation of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves a multi-step synthesis starting from hydrazone and β-ketonitrile precursors to build the pyrazole-thiophene core.

- Introduction of the 2-fluoroethyl group is efficiently achieved via nucleophilic substitution with fluoroethyl halides.

- Conversion of cyano to carboxamide functionality is performed through hydrolysis to acid, conversion to acyl chloride, and amide coupling with amines under mild conditions.

- Reaction yields vary depending on the step and conditions, with pyrazole ring formation yields up to 73% and amide coupling yields around 36% reported in some cases.

- Regioselectivity and reaction optimization are critical and have been studied using NMR and crystallographic methods to confirm product structures.

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of thiophene and pyrazole precursors. Key steps include:

- Cyclization : Reacting 2-fluoroethyl hydrazine with a thiophene-containing diketone under acidic conditions to form the pyrazole core.

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid intermediate with an amine. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Yield improvements (up to 28–35%) are achieved via continuous flow reactors in industrial settings .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Confirms molecular weight (MW 293.3 g/mol) and purity (>95%) by retention time alignment and fragmentation patterns.

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluoroethyl at N1, thiophene at C3) and confirms stereochemistry.

- X-ray Diffraction : Resolves crystal packing and bond angles, often refined using SHELX software for small-molecule structures .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Test against serine proteases (e.g., Factor Xa) using fluorogenic substrates. IC₅₀ values <10 nM indicate high potency.

- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to determine CC₅₀ (cytotoxicity concentration).

- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in protein-ligand complexes involving this compound?

Co-crystallization with target proteins (e.g., Factor IXa/Xa) followed by data collection at 1.8–2.1 Å resolution. SHELXL refines occupancy and anisotropic displacement parameters, while SHELXE phases electron density maps. Key interactions (e.g., CF₃–Arg143 hydrogen bonding) are validated via PyMOL .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives?

- Substituent Modulation : Replace the 2-fluoroethyl group with methoxyethyl to reduce off-target binding.

- Bioisosteric Replacement : Substitute thiophene with benzothiophene to enhance π-stacking with hydrophobic pockets.

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Q. How does this compound interact with coagulation factors (e.g., Factor Xa) at the molecular level?

Molecular dynamics simulations reveal:

- The carboxamide group forms hydrogen bonds with Ser195 in Factor Xa’s catalytic triad.

- The thiophene moiety occupies the S4 pocket, stabilized by van der Waals interactions.

- Fluorine atoms enhance binding via halogen bonding with Tyr99 .

Q. What pharmacokinetic challenges arise from fluorinated substituents, and how are they addressed?

- Oral Bioavailability : The 2-fluoroethyl group increases metabolic stability but reduces solubility. Co-administration with cyclodextrin improves absorption.

- Half-Life Extension : PEGylation of the carboxamide moiety prolongs circulation time in murine models.

- CYP450 Inhibition : Fluorine reduces interaction with CYP3A4, minimizing drug-drug interactions .

Q. How can advanced chromatographic methods resolve enantiomeric impurities in synthesized batches?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.

- Supercritical Fluid Chromatography (SFC) : Achieves baseline separation of R/S enantiomers in <10 minutes with CO₂/ethanol gradients.

- LC-MS/MS : Quantifies impurities at <0.1% levels using MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.